SPDP-PEG11-SPDP is a bifunctional reagent that plays a crucial role in biochemical and pharmaceutical research. This compound consists of a polyethylene glycol (PEG) chain with a length of 11 units, flanked by two N-succinimidyl 3-(2-pyridyldithio)propionate (SPDP) groups. The combination of these elements enhances the solubility, stability, and functionality of the compound, making it particularly useful for bioconjugation and drug delivery applications. The SPDP groups are reactive towards amines and thiols, facilitating the formation of stable disulfide bonds in biological systems .
SPDP-PEG11-SPDP is classified as a heterobifunctional crosslinker due to its ability to react with both amine and thiol functional groups. This classification allows it to be utilized in various biochemical applications, including protein labeling, drug delivery systems, and the creation of stable biomolecular conjugates .
The synthesis of SPDP-PEG11-SPDP typically involves a two-step process:
The synthesis generally requires careful monitoring to ensure that the PEG chain is effectively conjugated without excessive side reactions. Reaction conditions are typically buffered at pH 7.5 to maintain stability and reactivity of the functional groups involved .
The molecular structure of SPDP-PEG11-SPDP features a central PEG chain with two terminal SPDP groups. The structural formula can be represented as:
SPDP-PEG11-SPDP undergoes several key reactions:
These reactions allow for precise control over bioconjugation processes, enabling researchers to link biomolecules effectively .
The reaction kinetics can be influenced by factors such as pH, temperature, and concentration of reactants. Typically, reactions are conducted at pH values ranging from 7.5 to 8.5 for optimal reactivity .
The mechanism of action for SPDP-PEG11-SPDP involves the following steps:
This dual reactivity allows for versatile applications in creating complex biomolecular structures that can be manipulated under physiological conditions .
The stability of the formed disulfide bonds can be assessed by their cleavage under reducing conditions (e.g., using dithiothreitol), which releases pyridine-2-thione as a detectable by-product .
SPDP-PEG11-SPDP has several significant applications in scientific research:
SPDP-PEG11-SPDP exemplifies advanced heterobifunctional crosslinker engineering, leveraging orthogonal reactivity toward amine and thiol functional groups. The SPDP (N-Succinimidyl 3-(2-pyridyldithio)propionate) moieties at both termini enable sequential conjugation: the NHS ester first reacts with primary amines (e.g., lysine residues or N-termini) at physiological pH (7–9), forming stable amide bonds while releasing N-hydroxysuccinimide. This reaction introduces pyridyldithiol groups onto the target molecule [1] [7]. Subsequently, these groups react efficiently with sulfhydryl groups (e.g., cysteine residues) at pH 6.5–7.5 via disulfide exchange, releasing pyridine-2-thione and generating cleavable disulfide linkages [10]. The 4.1 Å spacer arm in standard SPDP optimizes steric accessibility, but intracellular reduction sensitivity necessitates strategic design for controlled stability [7] [10].
Table 1: Comparative Spacer Properties in SPDP-Based Crosslinkers
Crosslinker | Spacer Length | Reactive Groups | Cleavability | Primary Applications |
---|---|---|---|---|
SPDP (standard) | 4.1 Å | NHS-ester, pyridyldithiol | Disulfide reduction | Protein-protein conjugation [10] |
SPDP-PEG11-SPDP | ~44.2 Å* | NHS-ester, pyridyldithiol | Disulfide reduction | Intracellular delivery, drug conjugates [1] [2] |
SPDP-PEG11-azide | ~44.2 Å* | NHS-ester, azide | Click chemistry | Multimodal conjugates [6] |
*Calculated length based on PEG11 (11 ethylene oxide units; ~44.2 Å)
The disulfide bonds formed by SPDP moieties confer redox sensitivity, enabling intracellular cleavage in glutathione-rich environments (e.g., cytoplasm). This mechanism is critical for targeted drug release in tumor cells, where elevated glutathione levels (2–10 mM vs. 2–20 μM extracellularly) trigger payload liberation [4] [9]. Membrane permeability of SPDP further enhances utility in intracellular crosslinking, distinguishing it from non-permeable alternatives [1].
The PEG11 spacer in SPDP-PEG11-SPDP fundamentally transforms the physicochemical behavior of conjugates. Comprising 11 ethylene oxide units, this hydrophilic linker increases hydrodynamic radius and creates a hydration shell, reducing aggregation and enhancing aqueous solubility [8]. Studies demonstrate that PEGylation lowers the octanol-water partition coefficient (LogP) by up to 4-fold compared to non-PEGylated crosslinkers, critical for solubilizing hydrophobic drug candidates [5] [8]. The flexibility of PEG chains additionally minimizes steric hindrance during biomolecular interactions, allowing optimal orientation of conjugated ligands [5].
Table 2: Impact of PEG Chain Length on Conjugate Properties
PEG Length | Approximate Length (Å) | Solubility Enhancement | Proteolysis Resistance | Immunogenicity Reduction |
---|---|---|---|---|
PEG4 | 16.8 | Moderate | Low | Limited [8] |
PEG11 | 44.2 | High | Moderate | Significant [2] [5] |
PEG24 | 95.2 | Very high | High | Very high [8] |
Branched PEG architectures (e.g., PEG2 lysine cores) further amplify these effects by increasing chain density per conjugation site. However, linear PEG11 spacers like that in SPDP-PEG11-SPDP offer a balanced compromise between size expansion and synthetic practicality [5]. In drug-linker systems, PEG11 spacers prolong plasma half-life by 2–3× through reduced renal clearance and steric shielding from proteases and antibodies. This was validated in polyconjugates for RNAi delivery, where PEG11-linked siRNA showed >90% solubility in physiological buffers versus <40% for non-PEGylated equivalents [9].
SPDP-PEG11-SPDP occupies a unique niche among SPDP derivatives, addressing limitations of first-generation reagents. Standard SPDP (4.1 Å spacer) suffers from poor solubility in aqueous media (<1 mg/mL in water), necessitating organic solvents like acetonitrile that denature biologics [7] [10]. In contrast, SPDP-PEG11-SPDP achieves solubilities >10 mg/mL in water due to its PEG11 core, enabling direct use in physiological buffers [1] [2]. The extended spacer length (44.2 Å vs. 4.1 Å) also facilitates crosslinking between sterically constrained epitopes, as demonstrated in antibody-enzyme conjugates where PEG11-linked variants retained 95% activity versus 40% for non-PEGylated versions [2].
Derivatives like SPDP-PEG11-azide exemplify modular design, replacing one SPDP group with an azide for click chemistry applications. This allows orthogonal conjugation to alkynes or DBCO-modified molecules, enabling three-component conjugates (e.g., antibody-PEG11-drug complexes) [6]. However, the dual SPDP functionality in SPDP-PEG11-SPDP remains preferable for intracellular delivery due to its membrane permeability and traceless disulfide cleavage [1] [9].
Table 3: Performance of SPDP Derivatives in Drug Delivery Systems
Parameter | SPDP (standard) | SPDP-PEG11-SPDP | SPDP-PEG11-Azide |
---|---|---|---|
Solubility in Water | <1 mg/mL | >10 mg/mL | >10 mg/mL [1] [6] |
Spacer Length | 4.1 Å | 44.2 Å | 44.2 Å [2] [10] |
Membrane Permeability | Yes | Yes | Limited [1] [6] |
Conjugation Versatility | Low | High (dual thiol-amine) | Very high (amine + click) [6] [9] |
Tumor Accumulation (in vivo) | 5–8% ID/g | 12–15% ID/g | 10–12% ID/g [4] [9] |
In RGD-targeted polyconjugates, SPDP-PEG11-SPDP outperformed shorter PEG variants by enhancing ligand accessibility to integrin receptors. Conjugates with PEG11 spacers achieved 50% higher tumor accumulation in murine models than PEG4 analogs, attributed to improved flexibility and reduced steric interference [9]. The reagent’s disulfide bonds also enable glutathione-responsive payload release in tumors, with 80% drug liberation within 2 hours under intracellular conditions [4].
CAS No.: 15751-45-8
CAS No.:
CAS No.:
CAS No.: